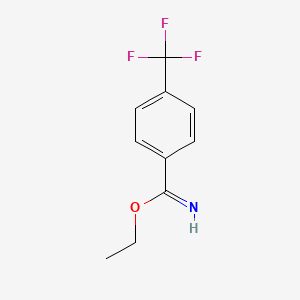

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate

Descripción

Propiedades

IUPAC Name |

ethyl 4-(trifluoromethyl)benzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO/c1-2-15-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6,14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWJBTBBKXKOEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Application Note: Protocol for Reacting Ethyl 4-(trifluoromethyl)benzene-1-carboximidate with Primary Amines

Abstract & Introduction

This application note details the optimized protocol for the synthesis of

Amidines are critical pharmacophores in medicinal chemistry, serving as bioisosteres for carboxylic acids and esters while offering distinct hydrogen-bonding capabilities and basicity. The inclusion of the trifluoromethyl (

-

Electronic Effect: The strong electron-withdrawing nature of the

group increases the electrophilicity of the imidate carbon, theoretically accelerating nucleophilic attack by amines. -

Lipophilicity: It enhances membrane permeability and metabolic stability (blocking metabolic oxidation at the para position).

Note on Stability: Imidate esters are moisture-sensitive.[1] They rapidly hydrolyze to the corresponding ester (Ethyl 4-(trifluoromethyl)benzoate) and ammonium salts in the presence of water. Therefore, anhydrous conditions are non-negotiable for this protocol.

Chemical Mechanism

The transformation follows a nucleophilic substitution pathway at the unsaturated imidate carbon. Unlike amide formation from esters (which requires high heat or catalysis), imidates are activated electrophiles.

-

Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbon of the imidate.

-

Tetrahedral Intermediate: A short-lived intermediate forms.

-

Elimination: Ethanol is eliminated, restoring the double bond to form the amidine.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of amidine formation from imidate esters.[2]

Materials & Reagents

| Reagent | Specification | Role |

| Ethyl 4-(trifluoromethyl)benzimidate HCl | >95% Purity, stored under Ar | Electrophile (Substrate) |

| Primary Amine ( | 1.0 – 1.2 equivalents | Nucleophile |

| Ethanol (EtOH) | Absolute, Anhydrous ( | Solvent |

| Triethylamine ( | Anhydrous (Optional) | Base (if using amine salts) |

| Diethyl Ether ( | ACS Reagent Grade | Precipitation/Workup |

Equipment:

-

Oven-dried round-bottom flask (RBF) or reaction vial.

-

Inert gas line (Nitrogen or Argon).

-

Magnetic stir bar.

-

Rotary evaporator.

Experimental Protocol

Method A: Reaction using Imidate Hydrochloride (Standard)

This method is preferred as the hydrochloride salt of the imidate is more stable than the free base.

Step 1: Preparation

-

Flame-dry a 50 mL round-bottom flask and cool under a stream of Argon.

-

Weigh 1.0 mmol of Ethyl 4-(trifluoromethyl)benzimidate hydrochloride.

-

Note: Work quickly to minimize exposure to atmospheric moisture.

-

-

Suspend the solid in 5–10 mL of anhydrous Ethanol .

Step 2: Addition of Amine

-

Add 1.1 mmol (1.1 equiv) of the primary amine dropwise to the stirring suspension.

-

Variation: If the amine is available as a hydrochloride salt, add 2.2 mmol of Triethylamine (

) to neutralize both the imidate salt and the amine salt.

-

-

The reaction mixture typically becomes clear as the reagents dissolve and react.

Step 3: Reaction Conditions

-

Stir the mixture at Room Temperature (20–25°C) for 12–24 hours.

-

Monitoring: Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.

-

Target Mass:

-

Correction: The mass shift is

. -

Specific Mass Check: Look for the disappearance of the imidate peak and appearance of the amidine mass.

-

Step 4: Workup & Purification

-

Concentration: Remove the solvent (Ethanol) under reduced pressure (Rotovap) to obtain a crude solid or oil.

-

Trituration (Preferred for Salts):

-

Add 10 mL of cold Diethyl Ether or Ethyl Acetate to the crude residue.

-

The amidine hydrochloride product often precipitates as a white solid, while impurities remain in solution.

-

Filter the solid and wash with cold ether.

-

-

Free Base Isolation (Optional):

-

If the free base is required, dissolve the residue in DCM, wash with sat.

, dry over

-

Workflow Diagram (DOT Visualization)

Figure 2: Step-by-step experimental workflow for amidine synthesis.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Formation of Ester (Ethyl 4-(trifluoromethyl)benzoate) | Moisture in solvent or atmosphere. | Use freshly distilled/anhydrous EtOH. Ensure reaction vessel is sealed under Ar. |

| Low Conversion | Steric hindrance of the amine. | Heat reaction to reflux (78°C). Increase reaction time to 48h. |

| Product is an Oil | Impurities or hygroscopic salt. | Triturate with hexanes/ether mixture. Lyophilize from water/acetonitrile if stable. |

| Starting Material Remains | Imidate salt solubility issues. | Add a catalytic amount of |

Safety Considerations

-

Trifluoromethyl Compounds: While the

group is generally chemically stable, combustion or strong acid treatment can release Hydrogen Fluoride (HF). Handle in a fume hood. -

Imidates: Potential irritants. Inhalation of dust should be avoided.[1]

-

Primary Amines: Corrosive and often toxic. Wear appropriate PPE (gloves, goggles).

References

- Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim.

-

Caron, S., et al. (2010).[3] Preparation of Amidines from Imidates.[3][4][5][6] Journal of Organic Chemistry, 75(3), 945–947.[3]

- Dunn, P. J. (2011). Amidines and Guanidines in Medicinal Chemistry. Comprehensive Medicinal Chemistry II.

-

BenchChem Technical Support. (2025). General Protocol for the Synthesis of Amidines from Imidate Hydrochlorides.

-

Sigma-Aldrich. (n.d.). Ethyl 4-(trifluoromethyl)benzimidate hydrochloride Product Sheet.

Sources

Procedure for cyclization of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate to benzimidazoles

Application Note: AN-2026-CF3 Topic: Procedure for Cyclization of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate to 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole

Executive Summary

This application note details the synthetic protocol for the preparation of 2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole via the condensation of ethyl 4-(trifluoromethyl)benzene-1-carboximidate (commonly utilized as the hydrochloride salt) with o-phenylenediamine .

Unlike oxidative cyclizations involving aldehydes or harsh dehydrations involving carboxylic acids, the imidate route (often derived from the Pinner reaction) offers a mild, regioselective pathway with high atom economy. This method is particularly advantageous for maintaining the integrity of the trifluoromethyl (

Scientific Background & Mechanism

The Chemistry of Imidates (Pinner Salts)

Imidates (or imino ethers) serve as activated electrophiles. In this transformation, the imidate carbon acts as a "masked" carboxylate equivalent that is highly reactive toward nucleophilic amines but less prone to side reactions than acid chlorides.

Reaction Mechanism

The formation of the benzimidazole scaffold proceeds through a two-step addition-elimination sequence:

-

Amidine Formation: The nucleophilic attack of one amino group of the o-phenylenediamine onto the imidate carbon displaces ethanol, forming an amidine intermediate.

-

Intramolecular Cyclization: The second amino group attacks the electrophilic amidine carbon. This is followed by the elimination of ammonia (or ammonium chloride if starting from the salt), driving the aromatization to form the imidazole ring.

Visualizing the Pathway:

Figure 1: Mechanistic pathway from imidate to benzimidazole.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| Ethyl 4-(trifluoromethyl)benzimidate HCl | ~253.65 | 1.0 | Electrophile (Starting Material) |

| o-Phenylenediamine (OPD) | 108.14 | 1.0 - 1.1 | Nucleophile |

| Methanol (anhydrous) | - | Solvent | Medium (Protic polar) |

| Glacial Acetic Acid | 60.05 | 0.1 - 0.5 | Catalyst (Optional but recommended) |

| Sodium Bicarbonate (sat. aq.) | - | - | Quenching/Neutralization |

Note on Stoichiometry: A slight excess of diamine (1.1 equiv) ensures complete consumption of the moisture-sensitive imidate.

Standard Thermal Procedure (Method A)

Best for scale-up and high purity.

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.1 equiv) in anhydrous methanol (concentration ~0.2 M).

-

Addition: Add Ethyl 4-(trifluoromethyl)benzimidate HCl (1.0 equiv) in a single portion.

-

Observation: The solution may turn slightly yellow/orange.

-

-

Catalysis (Optional): Add catalytic glacial acetic acid (10 mol%). While the reaction proceeds without it, mild acid catalysis facilitates the elimination of ammonia in the final step.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (

) for 3–6 hours.-

Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes). The starting diamine is more polar than the benzimidazole product.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentration: Remove approximately 70% of the solvent under reduced pressure.

-

Precipitation: Pour the residue into crushed ice/water (10x volume).

-

Neutralization: If acetic acid was used, adjust pH to ~8 using saturated

.

-

-

Isolation: Filter the resulting solid precipitate. Wash the filter cake copiously with cold water to remove ammonium salts and excess diamine.

-

Purification: Recrystallize from Ethanol/Water or Acetone.

Microwave-Assisted Procedure (Method B)

Best for rapid screening or library synthesis.

-

Mix Imidate (1.0 equiv) and Diamine (1.0 equiv) in a microwave vial.

-

Add Methanol (2–3 mL per mmol).

-

Irradiate at

for 10–20 minutes . -

Cool and pour into water to precipitate the product.

Workflow Visualization

Figure 2: Step-by-step experimental workflow.

Critical Process Parameters & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Imidate | Ensure solvent is anhydrous. Imidates hydrolyze to esters in the presence of water. |

| Sticky Product | Incomplete Cyclization | Increase reflux time or add mild acid (AcOH) to drive the loss of ammonia. |

| Impurity: Ester | Imidate Hydrolysis | Check starting material quality. If the imidate smells strongly of ester (fruity), it has degraded. |

| Impurity: Amide | Pinner Salt Decomposition | Maintain anhydrous conditions; avoid prolonged exposure of imidate to moist air before reaction. |

Analytical Validation (Expected Data):

-

1H NMR (DMSO-d6): Look for the disappearance of the ethyl group (quartet/triplet of the imidate). The benzimidazole NH usually appears as a broad singlet >12 ppm. The aromatic region will show the distinctive pattern of the benzimidazole core fused with the para-substituted CF3-phenyl ring.

-

MS (ESI):

(Calc. for

Safety & Handling

-

Ethyl 4-(trifluoromethyl)benzimidate: Irritant. Moisture sensitive. Store in a desiccator.

-

o-Phenylenediamine: Toxic if swallowed or inhaled. Known sensitizer. Use in a fume hood.

-

Trifluoromethyl compounds: Generally stable, but thermal decomposition can release HF. Do not overheat dry solids above melting points (

for the product).

References

-

PubChem. (2025).[4] 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole (Compound Summary). National Library of Medicine. [Link]

-

Krishnamurthy, M. S., & Begum, N. S. (2014). 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole.[4][5] Acta Crystallographica Section E: Structure Reports Online, 70(7), o760.[4] [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles.[2][3][6][7][8][9][10][11][12] (General reference for condensation of diamines with carboxylic acid derivatives). [Link]

Sources

- 1. Solubility, thermal and photoluminescence properties of triphenyl imidazole-containing polyimides - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02765D [pubs.rsc.org]

- 2. ijpsm.com [ijpsm.com]

- 3. 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-(Trifluoromethyl)phenyl)-1H-benzimidazole | C14H9F3N2 | CID 621761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1H-benzimidazole CAS#: 2050902-53-7 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

- 11. jchemrev.com [jchemrev.com]

- 12. Preparation of benzimidazole | PPTX [slideshare.net]

Reaction conditions for nucleophilic substitution of ethoxy group in benzimidates

Application Note: Optimized Reaction Conditions for Nucleophilic Substitution of Ethoxy Groups in Benzimidates

Executive Summary

Benzimidates (imidate esters) serve as highly reactive "activated esters" in medicinal chemistry, primarily used to synthesize amidines, amidrazones, and benzimidazole heterocycles. The core transformation involves the nucleophilic substitution of the ethoxy leaving group (

Mechanistic Foundations

To optimize the reaction, one must understand the electronic environment of the imidate carbon. Unlike standard esters, the adjacent nitrogen atom (

The Mechanism: The reaction proceeds via an addition-elimination pathway.

-

Addition: The nucleophile (amine) attacks the electrophilic imidate carbon, forming a tetrahedral intermediate.[1][2]

-

Elimination: The tetrahedral intermediate collapses. The ethoxy group, being a better leaving group than the incoming amine (under basic/neutral conditions) or the imine nitrogen, is expelled as ethanol.

Key Insight: The reaction rate and success depend heavily on the protonation state. Imidates are typically stored as hydrochloride salts (Pinner salts) to prevent hydrolysis. However, the free base is the active electrophile for reaction with neutral amines.

Figure 1: Mechanistic pathway for the aminolysis of ethyl benzimidate. The collapse of the tetrahedral intermediate is the product-determining step.

Critical Reaction Parameters (Optimization Matrix)

The following matrix synthesizes field data for optimizing yield and suppressing hydrolysis.

| Parameter | Recommended Condition | Rationale |

| Solvent | Anhydrous Ethanol (Preferred) | Prevents hydrolysis. The leaving group (EtOH) matches the solvent, simplifying purification. Methanol is a viable alternative but may cause trans-esterification. |

| pH / Base | Neutral to Mildly Basic | Imidate salts (HCl) must be neutralized. Use Triethylamine (TEA) or DIPEA (1.1 eq) if the nucleophile is valuable. If the amine is cheap, use it in excess (2-3 eq) to act as both nucleophile and base. |

| Temperature | Start cold ( | |

| Concentration | 0.5 M – 1.0 M | High concentration favors the bimolecular substitution over background hydrolysis (if trace water is present). |

| Atmosphere | Inert ( | Essential. Imidates are hygroscopic. Moisture leads to ester formation (hydrolysis). |

Protocol A: Synthesis of Amidines (General Aminolysis)

Target Application: Synthesis of bioactive amidine intermediates.

Reagents:

-

Ethyl benzimidate hydrochloride (1.0 equiv)

-

Primary Amine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Anhydrous Ethanol (Solvent)[4]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen.

-

Dissolution: Suspend Ethyl benzimidate hydrochloride (10 mmol) in Anhydrous Ethanol (15 mL) at

. -

Neutralization: Add TEA (12 mmol) dropwise. The solution may become cloudy as TEA·HCl precipitates. Stir for 10 minutes to liberate the free imidate base.

-

Nucleophilic Addition: Add the Primary Amine (11 mmol) slowly via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Validation: Monitor by TLC (System: DCM/MeOH 9:1). The starting imidate spot (

) should disappear, replaced by the more polar amidine spot (

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove ethanol and excess amine.

-

Redissolve the residue in DCM and wash with sat.

(to remove TEA·HCl) and Brine. -

Dry over

, filter, and concentrate.

-

-

Purification: Recrystallization (usually from Ether/Hexanes) or Flash Chromatography (Amine-functionalized silica is recommended to prevent streaking).

Protocol B: Synthesis of Benzimidazoles (Heterocyclization)

Target Application: Construction of benzimidazole cores for kinase inhibitors.

This reaction involves a two-step sequence in one pot: substitution of the ethoxy group followed by intramolecular cyclization and dehydration.

Reagents:

-

Ethyl benzimidate hydrochloride (1.0 equiv)

-

1,2-Phenylenediamine (1.0 equiv)[3]

-

Solvent: Anhydrous Ethanol or Methanol

Step-by-Step Methodology:

-

Mixing: In a pressure vial or reflux flask, combine Ethyl benzimidate hydrochloride (5 mmol) and 1,2-Phenylenediamine (5 mmol) in Anhydrous Ethanol (10 mL).

-

Note: No external base is strictly required here; the diamine is sufficiently nucleophilic, and the high temperature drives the reaction.

-

-

Reflux: Heat the mixture to reflux (

) for 3–6 hours. -

Monitoring: Check via LC-MS. Look for the mass of [M+H] corresponding to the open intermediate (amidine) vs. the closed product (benzimidazole, Mass = Amidine -

). -

Precipitation: Upon cooling, the benzimidazole product often precipitates directly.

-

Isolation: Filter the solid. Wash with cold ethanol and diethyl ether.

-

Recrystallization: If necessary, recrystallize from hot ethanol.

Figure 2: Workflow for the synthesis of Benzimidazoles from Ethyl Benzimidate. The critical decision point is the LC-MS check for cyclization completion.

Troubleshooting & Validation

Self-Validating the System:

-

NMR Marker: In

NMR, the disappearance of the ethoxy quartet ( -

Hydrolysis Check: If you observe a new peak appearing near

ppm in

Common Failure Modes:

-

Low Yield: Usually due to moisture. Solution: Use freshly opened anhydrous solvents and store imidate salts in a desiccator.

-

Sticky Precipitate: TEA·HCl salts can contaminate the product. Solution: rigorous washing with water/bicarb during workup, or use polymer-supported scavengers.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzimidazoles. Retrieved from [Link]

- Hunter, R. (2014). Amidine Synthesis via Pinner Reaction. In Comprehensive Organic Name Reactions and Reagents. Wiley.

- Barker, A. et al. (2011). Practical synthesis of benzimidazoles from imidates. Journal of Organic Chemistry.

-

Master Organic Chemistry. (n.d.). Nucleophilic Substitution of Esters and Derivatives. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Benzimidazole synthesis [organic-chemistry.org]

Application Notes and Protocols: Preparation of Trifluoromethyl-Substituted Heterocycles for Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Trifluoromethylation in Drug Design

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone strategy in modern medicinal chemistry.[1][2] This small structural modification can profoundly enhance the pharmacological profile of a drug candidate by modulating its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][4][5][6] The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functionalities, influencing molecular interactions and overall bioavailability.[1] Furthermore, the remarkable stability of the carbon-fluorine bond often shields adjacent positions from metabolic degradation, thereby increasing the drug's half-life and therapeutic efficacy.[1][3]

This guide provides a comprehensive overview of established and emerging synthetic methodologies for accessing trifluoromethylated heterocycles, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.

Synthetic Strategies: A Dichotomy of Approaches

The synthesis of trifluoromethyl-containing heterocycles generally follows two primary pathways:

-

Direct C-H Trifluoromethylation: This "late-stage" functionalization approach introduces the CF₃ group directly onto a pre-formed heterocyclic core. This is particularly valuable for modifying complex molecules and drug leads.[7]

-

Annulation with Trifluoromethylated Building Blocks: This strategy involves the construction of the heterocyclic ring using starting materials that already contain the CF₃ moiety.[4][6] This method offers precise control over the regiochemistry of the trifluoromethyl group.

The choice between these strategies is often dictated by the specific target molecule, the availability of starting materials, and the desired scalability of the synthesis.

PART 1: Direct C-H Trifluoromethylation of Heterocycles

Direct C-H trifluoromethylation has emerged as a powerful tool due to its atom economy and efficiency.[8] Radical-mediated processes are the most prevalent in this category, often employing reagents that generate the trifluoromethyl radical (•CF₃).

Key Reagents for Radical Trifluoromethylation

A variety of reagents have been developed for the generation of •CF₃ radicals under different reaction conditions.

| Reagent Name | Common Name | Key Features |

| Sodium Trifluoromethanesulfinate | Langlois' Reagent | Bench-stable solid, inexpensive, widely used.[7] |

| Trifluoromethanesulfonyl Chloride | Triflyl Chloride | Effective for photoredox catalysis.[9] |

| Zinc(II) bis(trifluoromethanesulfinate) | Baran's Reagent | High reactivity, stable in air, compatible with aqueous media. |

| Trifluoroiodomethane | CF₃I | Gaseous reagent, often used in photochemical reactions.[9] |

| Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts | Electrophilic trifluoromethylating agents.[9] |

| Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one | Electrophilic, bench-stable hypervalent iodine reagents.[10] |

Experimental Protocol: Radical Trifluoromethylation of Pyridine using Langlois' Reagent

This protocol describes a general procedure for the direct C-H trifluoromethylation of a pyridine derivative, a common scaffold in medicinal chemistry.[7]

Materials:

-

Substituted Pyridine (1.0 equiv)

-

Sodium Trifluoromethanesulfinate (Langlois' Reagent, CF₃SO₂Na) (3.0 equiv)

-

tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (5.0 equiv)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv) and sodium trifluoromethanesulfinate (3.0 equiv).

-

Add the chosen solvent (DCM or DMF) to dissolve the starting materials. The choice of solvent can influence the regioselectivity of the reaction.[7]

-

Stir the mixture at room temperature.

-

Slowly add tert-butyl hydroperoxide (5.0 equiv) to the reaction mixture. Caution: TBHP is a strong oxidizing agent.

-

Allow the reaction to stir at room temperature for 3-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is incomplete after 24 hours, a second addition of sodium trifluoromethanesulfinate (3.0 equiv) and tert-butyl hydroperoxide (5.0 equiv) may be necessary.[7]

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated pyridine.

Causality Behind Experimental Choices:

-

Langlois' Reagent: This reagent is a stable, solid source of the trifluoromethyl radical upon oxidation.

-

tert-Butyl Hydroperoxide (TBHP): TBHP acts as the oxidant to generate the •CF₃ radical from the sulfinate salt.

-

Solvent: The polarity and coordinating ability of the solvent can influence the reactivity and regioselectivity of the radical addition to the heterocycle.

Diagram: General Workflow for Direct C-H Trifluoromethylation

Caption: A streamlined workflow for the direct trifluoromethylation of heterocycles.

PART 2: Synthesis via Trifluoromethylated Building Blocks

This approach offers excellent control over the position of the CF₃ group by incorporating it into one of the precursors before the ring-forming reaction.

Common Trifluoromethylated Building Blocks

A diverse array of CF₃-containing synthons are commercially available or can be readily prepared.

-

β-Trifluoromethylated Acrylates and Enones: Versatile precursors for the synthesis of various heterocyles like pyridines, pyrroles, and quinolones.[11]

-

2,2,2-Trifluorodiazoethane (CF₃CHN₂): A key reagent for [3+2] cycloaddition reactions to form trifluoromethylated pyrazoles and pyrazolines.[6][12]

-

Trifluoroacetic Acid (TFA) and its Derivatives: Inexpensive and readily available sources for constructing heterocycles such as 3-trifluoromethyl-4-trifluoroacetyl pyrazoles.[6]

-

3,3,3-Trifluoropropene Derivatives: Environmentally friendly and cost-effective synthons for various cycloaddition reactions.[6]

Experimental Protocol: Synthesis of a 3-Trifluoromethyl Pyrazole via [3+2] Cycloaddition

This protocol details the one-pot synthesis of a CF₃-substituted pyrazole from an electron-deficient alkyne and in situ generated 2,2,2-trifluorodiazoethane.[12]

Materials:

-

2,2,2-Trifluoroethylamine hydrochloride (CF₃CH₂NH₂·HCl) (1.2 equiv)

-

Sodium nitrite (NaNO₂) (1.2 equiv)

-

Electron-deficient alkyne (e.g., dimethyl acetylenedicarboxylate) (1.0 equiv)

-

Dichloromethane (DCM)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the electron-deficient alkyne (1.0 equiv) in dichloromethane.

-

In a separate flask, prepare an aqueous solution of 2,2,2-trifluoroethylamine hydrochloride (1.2 equiv) and sodium nitrite (1.2 equiv).

-

Cool the dichloromethane solution of the alkyne to 0 °C in an ice bath.

-

Slowly add the aqueous solution of the diazonium salt precursor to the stirred alkyne solution. The in situ generation of CF₃CHN₂ will occur.

-

Allow the biphasic mixture to warm to room temperature and stir vigorously for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 3-trifluoromethyl pyrazole.

Causality Behind Experimental Choices:

-

In situ Generation of CF₃CHN₂: 2,2,2-Trifluorodiazoethane is a potentially explosive gas. Generating it in situ from stable precursors (CF₃CH₂NH₂·HCl and NaNO₂) enhances the safety and practicality of the procedure.

-

Electron-Deficient Alkyne: The cycloaddition reaction is most efficient with dipolarophiles that are activated by electron-withdrawing groups.

-

Biphasic System: The reaction is conveniently performed in a DCM/water biphasic system, which facilitates the in situ generation and subsequent reaction of the diazo compound.

Diagram: Synthesis of CF3-Pyrazoles via Building Block Strategy

Caption: A building block approach for the synthesis of trifluoromethylated pyrazoles.

Conclusion and Future Perspectives

The development of novel and efficient methods for the synthesis of trifluoromethyl-substituted heterocyles remains an active area of research with significant implications for drug discovery.[2] While direct C-H functionalization offers elegance and late-stage modification capabilities, the building block approach provides robust and regioselective access to these valuable compounds. The choice of strategy will continue to be guided by the specific synthetic target and the ever-expanding toolbox of trifluoromethylating reagents and building blocks. Future efforts will likely focus on developing more sustainable and catalytic methods, as well as expanding the scope of these reactions to even more complex and diverse heterocyclic systems.

References

-

Galdino, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021). ResearchGate. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]

-

Galdino, F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

The Significance of Trifluoromethylated Compounds in Pharmaceutical Development. (2026). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Hovione. [Link]

-

Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing. [Link]

-

Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. (2024). Taylor & Francis Online. [Link]

-

Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. [Link]

-

Trifluoromethyl group. (n.d.). Wikipedia. [Link]

-

Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). ResearchGate. [Link]

-

Fujiwara, Y., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415. [Link]

-

Gakh, A. A., & Shermolovich, Y. (2014). Trifluoromethylated heterocycles. Current topics in medicinal chemistry, 14(7), 952-965. [Link]

-

A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023). ACS Publications. [Link]

-

Trifluoromethylation. (n.d.). Wikipedia. [Link]

-

Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters, 22(18), 7192-7196. [Link]

-

Synthesis of Trifluoromethylated Pyrazolidines, Pyrazolines and Pyrazoles via Divergent Reaction of β-CF3-1,3-Enynes with Hydrazines. (2021). ACS Publications. [Link]

-

An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. (2021). PubMed Central. [Link]

-

One‐Pot Synthesis of CF3‐Substituted Pyrazolines/Pyrazoles from Electron‐Deficient Alkenes/Alkynes and CF3CHN2 Generated in situ. (2014). Semantic Scholar. [Link]

-

(PDF) Trifluoromethylated Heterocycles. (2015). ResearchGate. [Link]

-

Methods for the synthesis of 2‐trifluoromethyl pyridines. (n.d.). ResearchGate. [Link]

-

Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. (2024). ACS Publications. [Link]

- US4650875A - Preparation of (trifluoromethyl)pyridines. (n.d.).

-

Synthesis of Drug‐like Fully Substituted 3‐Trifluoromethyl Pyrazoles. (n.d.). ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 10. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. semanticscholar.org [semanticscholar.org]

Catalysts for accelerating reactions of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate

Application Note: Catalytic Acceleration of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate Transformations

Abstract

This application note details the catalytic strategies required to efficiently transform Ethyl 4-(trifluoromethyl)benzene-1-carboximidate (E-4-TFMBC) into high-value amidines and heterocycles. While the para-trifluoromethyl group enhances the electrophilicity of the imidate carbon, it simultaneously increases susceptibility to hydrolysis. This guide provides validated protocols using Brønsted acids (Acetic Acid) and Lewis acids (Ytterbium Triflate) to accelerate aminolysis while suppressing side reactions.

Chemical Context & Mechanistic Insight

The Substrate: Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is a "Pinner salt" derivative. It serves as a potent electrophile for synthesizing pharmacophores like benzimidazoles and quinazolinones.

The

-

Advantage: It lowers the LUMO energy of the imidate carbon (

), making it highly reactive toward nucleophiles (amines). -

Challenge: It increases the rate of hydrolysis (reaction with water) to the thermodynamically stable ester or amide.

Catalytic Strategy:

To favor aminolysis (amidine formation) over hydrolysis, the catalyst must activate the imidate nitrogen (

-

Protonation (Brønsted Acid): Increases electrophilicity but requires careful pH control to prevent protonating the amine nucleophile entirely.

-

Coordination (Lewis Acid): Metals like

coordinate to the imidate nitrogen and/or the ethoxy oxygen, facilitating the leaving group departure (

Diagram 1: Mechanistic Activation Pathways

Caption: Dual activation pathways. Brønsted acids protonate the imine nitrogen; Lewis acids coordinate to stabilize the transition state, facilitating amine attack.

Catalyst Selection Guide

| Catalyst Class | Specific Reagent | Recommended Use Case | Pros | Cons |

| Brønsted Acid | Acetic Acid (HOAc) | General aminolysis; robust substrates. | Low cost; acts as solvent; buffers reaction. | Can slow reaction if amine is weakly nucleophilic; difficult to remove trace acid. |

| Lewis Acid | Ytterbium Triflate ( | Sterically hindered amines; sensitive functional groups. | Recyclable; works at neutral pH; extremely high yields. | Higher cost; requires dry solvents. |

| Lewis Acid | Aluminum Chloride ( | Friedel-Crafts type cyclizations. | Very strong activation. | Hygroscopic; harsh conditions; incompatible with acid-sensitive groups. |

| Base | Triethylamine ( | Only if starting with Imidate HCl salt. | Frees the imidate base. | Does not catalyze the substitution step; can promote hydrolysis if wet. |

Experimental Protocols

Protocol A: Acetic Acid-Catalyzed Amidine Synthesis

Best for: Routine synthesis of N-substituted benzamidines from primary amines.

Reagents:

-

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 equiv)

-

Glacial Acetic Acid (0.1 – 0.5 equiv or as solvent)

-

Solvent: Ethanol (EtOH) or Methanol (MeOH)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 mmol) in anhydrous EtOH (5 mL).

-

Addition: Add the Primary Amine (1.1 mmol) in one portion.

-

Catalysis: Add Glacial Acetic Acid (0.1 mmol, 10 mol%).

-

Note: For unreactive amines, HOAc can be used as the reaction solvent.

-

-

Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting imidate (

) should disappear, and a more polar amidine spot ( -

Workup:

-

Concentrate the mixture under reduced pressure.

-

Redissolve in EtOAc and wash with saturated

(to neutralize HOAc). -

Wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via flash chromatography.

Validation Check:

-

1H NMR: Look for the disappearance of the ethyl quartet (

, ~4.4 ppm) and appearance of amidine N-H signals (broad singlet, variable shift).

Protocol B: Lanthanide Triflate-Catalyzed Synthesis

Best for: Weak nucleophiles (anilines), sterically hindered amines, or acid-sensitive substrates.

Reagents:

-

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate (1.0 equiv)

-

Amine (1.0 equiv)

- (5–10 mol%)

-

Solvent: Acetonitrile (MeCN) or DCM

Procedure:

-

Setup: Charge a vial with

(0.05 mmol) and flame-dry under vacuum to remove hydration water. -

Dissolution: Add anhydrous MeCN (3 mL), followed by the Imidate (1.0 mmol) and the Amine (1.0 mmol).

-

Reaction: Stir at Room Temperature for 12 hours.

-

Optimization: If no conversion after 2 hours, heat to 50°C. The Lewis acid activates the imidate sufficiently that heat is often unnecessary for aliphatic amines.

-

-

Workup (Catalyst Recovery):

-

Add water to quench. Extract with EtOAc.

-

The aqueous layer contains the

. Water can be evaporated to recover the catalyst for re-use.

-

-

Isolation: Dry the organic phase (

) and concentrate.

Why this works:

Workflow & Decision Logic

Diagram 2: Optimization Workflow

Caption: Decision tree for selecting the optimal catalytic protocol based on amine nucleophilicity and observed side reactions.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Formation of Ethyl 4-(trifluoromethyl)benzoate | Hydrolysis of imidate due to wet solvent or wet amine. | Use Protocol B (Lewis Acid) with 3Å Molecular Sieves. Ensure solvents are anhydrous. |

| No Reaction (Starting Material Persists) | Deactivation of catalyst or insufficient activation. | If using HOAc, switch to Protocol B (Yb) or heat to reflux. If using Imidate HCl salt, ensure 1.0 eq of base (TEA) is added to free the imidate. |

| Formation of Amide (Hydrolysis of Amidine) | Over-reaction or harsh workup. | Avoid acidic aqueous workups. Amidines can hydrolyze to amides at low pH. Neutralize immediately. |

References

-

Caron, S., Wei, L., Douville, J., & Ghosh, A. (2010).[3] Preparation of Amidines from Imidates: 2,2,2-Trifluoroethyl Imidates as Versatile Reagents.[3] Journal of Organic Chemistry.[4][5] Link

-

Wang, J., Xu, F., & Shen, Q. (2008).[5] Ytterbium Amide-Catalyzed Addition of Amines to Nitriles: A Mild and Efficient Synthesis of Monosubstituted N-Arylamidines. Organic Letters.[3][4][5] Link

-

Pinner, A. (1892). Die Imidoather und ihre Derivate.[6] Oppenheim, Berlin. (Foundational text on Imidate Chemistry).

-

Lange, U. E. W., Schäfer, B., & Baucke, D. (2010). Efficient Synthesis of Benzamidines from Nitriles. Tetrahedron Letters.[4] (Describes Lewis Acid catalysis variations).

Sources

- 1. Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Amidine synthesis by imidoylation [organic-chemistry.org]

- 4. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]

- 5. Amidine synthesis [organic-chemistry.org]

- 6. repository.brynmawr.edu [repository.brynmawr.edu]

Technical Support Center: Reactivity of Electron-Deficient Imidate Esters

Welcome to the technical support center for researchers, scientists, and drug development professionals working with electron-deficient imidate esters. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with the reactivity of these versatile intermediates. My objective is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments effectively.

Introduction: The Duality of Electron-Deficient Imidate Esters

Electron-deficient imidate esters, such as trichloroacetimidates or N-acylimidates, are powerful synthons in modern organic chemistry. The presence of strong electron-withdrawing groups (EWGs) on the nitrogen or carbon atom significantly enhances the electrophilicity of the imine carbon. This activation makes them susceptible to attack by a wide range of nucleophiles, a property famously exploited in transformations like the Overman rearrangement.[1][2] However, this heightened reactivity is a double-edged sword; it also makes them prone to hydrolysis and other side reactions, and their reaction with weak nucleophiles can remain sluggish without proper optimization. This guide addresses the core issue users often face: low or inconsistent reactivity .

Part 1: Troubleshooting Guide for Low Reactivity

This section is structured to help you diagnose the root cause of a sluggish or failed reaction and provides targeted solutions.

Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly

This is the most common problem, often stemming from a mismatch between the electrophilicity of the imidate ester and the nucleophilicity of the attacking species.

Question: My reaction with an electron-deficient imidate ester is not working. What are the first things I should check?

Answer:

When a reaction with a highly electrophilic substrate like an electron-deficient imidate ester fails, the issue often lies in one of three areas: the stability of the imidate, the potency of the nucleophile, or the reaction conditions.

Causality Checklist:

-

Integrity of the Imidate Ester: Electron-deficient imidate esters are highly susceptible to hydrolysis.[3] The presence of even trace amounts of water can hydrolyze the imidate back to an amide or ester, quenching the desired reaction.[4][5]

-

Solution: Ensure all reagents and solvents are rigorously dried. Glassware should be flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (Nitrogen or Argon). It is often best to generate the imidate ester and use it in situ or purify it quickly and store it under anhydrous conditions at low temperatures.[3]

-

-

Insufficient Nucleophilicity: While the imidate is "activated," the reaction still requires a sufficiently potent nucleophile. This is particularly true for neutral nucleophiles like alcohols or electron-deficient amines.[6][7]

-

Solution: If using a protic nucleophile (e.g., alcohol, amine), consider adding a non-nucleophilic base to generate the more reactive alkoxide or amide anion in situ. For very weak nucleophiles, a stronger, stoichiometric base like NaH or KHMDS may be necessary. However, for many standard reactions like the Overman rearrangement, only a catalytic amount of a strong base is needed to deprotonate the initial alcohol.[8]

-

-

Inappropriate Reaction Conditions (Solvent & Temperature): The solvent plays a critical role in stabilizing intermediates and influencing nucleophile strength. Temperature controls the activation energy barrier.

-

Solution: Non-polar, aprotic solvents like toluene, THF, or dichloromethane are generally preferred to minimize side reactions and avoid solvating the nucleophile too heavily. For sluggish reactions, gently heating the mixture is a standard approach. For example, the Overman rearrangement often requires thermal conditions or catalytic activation to proceed efficiently through its[9][9]-sigmatropic shift.[2]

-

Workflow: Diagnosing Low Reactivity

The following flowchart provides a logical path for troubleshooting.

Caption: A step-by-step diagnostic workflow for low reactivity.

Issue 2: Reaction gives Low Yield with Competing Side Products

Question: My reaction is consuming the starting material, but the yield of my desired product is low. What side reactions could be occurring?

Answer:

Low yields in the presence of starting material consumption point directly to competing reaction pathways. For electron-deficient imidate esters, the primary culprits are hydrolysis and orthoester formation.

-

Hydrolysis: As mentioned, water is the primary enemy. The product of hydrolysis is typically an ester or amide, which is often unreactive under the reaction conditions and can complicate purification.[3][4][5]

-

Mechanism Insight: The hydrolysis proceeds via a tetrahedral intermediate. The stability and breakdown of this intermediate are influenced by pH and stereoelectronics, dictating whether you form an ester and amine or an amide and alcohol.[4][10] Rigorously excluding water is the only universal solution.

-

-

Orthoester Formation: When using an alcohol as a nucleophile, particularly during an acid-catalyzed Pinner-type reaction to form the imidate itself, an excess of the alcohol can lead to the formation of an orthoester [RC(OR')3].[3][11]

-

Solution: Control the stoichiometry carefully. Use no more than one equivalent of the alcohol relative to the nitrile during Pinner salt formation. If forming an imidate from an existing amide, this is less of a concern.

-

-

Chapman Rearrangement: For N-aryl imidate esters, thermal conditions can sometimes trigger a[4][9]-rearrangement to form an N,N-diaryl amide. While less common for highly electron-deficient systems, it is a known thermal process for imidates.[9]

-

Solution: If you suspect a thermal rearrangement, try running the reaction at a lower temperature, even if it requires a longer reaction time or the addition of a catalyst.

-

Part 2: Frequently Asked Questions (FAQs)

Q1: What exactly makes an imidate ester "electron-deficient" and how does it increase reactivity?

A1: An imidate ester is made "electron-deficient" by attaching a strong electron-withdrawing group (EWG) to either the nitrogen atom or the imine carbon.

-

N-Acyl or N-Sulfonyl Groups: Groups like trichloroacetyl (-C(O)CCl₃) or a sulfonyl group (-SO₂R) placed on the nitrogen pull electron density away from the C=N double bond through induction and resonance.

-

EWGs on the Carbon: Similarly, groups like -CF₃ on the imine carbon make it more electrophilic.

This polarization of the C=N bond makes the imine carbon significantly more electron-poor (δ+) and thus a much better target for nucleophilic attack compared to a standard alkyl imidate.

Q2: What is the best way to activate a reaction with a weak nucleophile, such as an electron-deficient aniline?

A2: Reacting electron-deficient imidate esters with electron-deficient amines is a known challenge, as both reaction partners have attenuated reactivity.[6] Standard coupling conditions often fail. The key is to enhance the electrophilicity of the imidate even further.

-

Lewis Acid Catalysis: A Lewis acid (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃) can coordinate to the imidate nitrogen or oxygen, withdrawing more electron density and making the imine carbon a "super-electrophile."

-

Brønsted Acid Catalysis: Protonation of the imidate nitrogen with a strong acid (e.g., TfOH) achieves a similar activating effect.[12]

Data Summary: Catalyst Selection

| Catalyst Type | Examples | Mechanism of Activation | Best For |

| Brønsted Acid | TfOH, HCl, H₂SO₄ | Protonation of the imidate nitrogen, increasing C=N⁺ character. | Pinner reaction; reactions with neutral nucleophiles.[12] |

| Lewis Acid | TMSOTf, BF₃·OEt₂, Sc(OTf)₃, AgOTf | Coordination to N or O lone pairs, enhancing electrophilicity. | Reactions with weak nucleophiles; asymmetric catalysis. |

| Transition Metal | Hg(II), Pd(II), Ni(0) | π-acid catalysis or oxidative addition cycles. | Overman rearrangement; cross-coupling reactions.[2][13] |

Q3: Can you provide a reliable protocol for a reaction involving a trichloroacetimidate?

A3: Certainly. The formation of an allylic amine via the Overman rearrangement is a classic application. This protocol involves two key stages: formation of the trichloroacetimidate and its subsequent rearrangement.

Experimental Protocol: Synthesis of an Allylic Amine via Overman Rearrangement

Objective: To convert an allylic alcohol into the corresponding allylic amine with a 1,3-transposition of functionality.

Step 1: Formation of the Allylic Trichloroacetimidate

-

Preparation: Under an argon atmosphere, dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a catalytic amount of a strong, non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) (0.1 eq) or sodium hydride (0.1 eq). Causality: The base deprotonates the alcohol to form the more nucleophilic alkoxide, which is necessary to initiate the attack on the nitrile.[1][8]

-

Imidate Formation: Add trichloroacetonitrile (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the consumption of the allylic alcohol by Thin Layer Chromatography (TLC).

-

Workup (Optional): If the imidate is stable enough for isolation, concentrate the solvent under reduced pressure and purify by flash chromatography on silica gel (often pre-treated with triethylamine to prevent hydrolysis). Otherwise, proceed directly to the next step.

Step 2: Thermal[9][9]-Sigmatropic Rearrangement

-

Setup: Dissolve the crude or purified allylic trichloroacetimidate in a high-boiling, non-polar solvent such as toluene or xylene (~0.1 M).

-

Heating: Heat the solution to reflux (typically 110-140 °C) and stir. Causality: The[9][9]-sigmatropic rearrangement proceeds through a concerted, six-membered chair-like transition state, which requires thermal energy to overcome the activation barrier. The formation of the strong amide C=O bond is the thermodynamic driving force that makes the reaction irreversible.[1][8]

-

Reaction Monitoring: Monitor the disappearance of the imidate and the appearance of the new allylic trichloroacetamide product by TLC or LC-MS. The reaction can take several hours.

-

Catalysis (Alternative): For substrates that are sensitive to high temperatures, the rearrangement can be catalyzed by adding Pd(II) or Hg(II) salts (e.g., PdCl₂(MeCN)₂) at room temperature or slightly elevated temperatures (40-60 °C).[2]

Step 3: Hydrolysis to the Final Amine

-

Workup: After the rearrangement is complete, cool the reaction mixture and concentrate the solvent.

-

Cleavage: Dissolve the crude trichloroacetamide in a solvent like methanol. Add a base (e.g., K₂CO₃ or NaOH) and stir at room temperature to hydrolyze the trichloroacetamide to the free amine.

-

Purification: Perform a standard aqueous workup and purify the final allylic amine by flash chromatography.

Mechanism: Nucleophilic Attack and Rearrangement

Caption: General mechanism of nucleophilic substitution on an N-acyl imidate.

References

-

Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry, 53(20), 3029–3037. [Link]

- Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cl. Canadian Journal of Chemistry.

-

Wikipedia contributors. (n.d.). Carboximidate. In Wikipedia. Retrieved from [Link]

-

NROChemistry. (n.d.). Overman Rearrangement. NROChemistry. [Link]

-

Wikipedia contributors. (n.d.). Overman rearrangement. In Wikipedia. Retrieved from [Link]

-

Schmir, G. L. (1968). Some relationships between the hydrolysis of imidate esters and the mechanisms of related acyl transfer reactions. Journal of the American Chemical Society, 90(13), 3478–3486. [Link]

-

Deslongchamps, P. (1975). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. [Link]

-

Roger, R., & Neilson, D. G. (n.d.). Chemistry of Imidates. Scribd. [Link]

-

The Organic Chemistry Tutor. (2022, April 30). Overman Rearrangement. YouTube. [Link]

-

Garg, N. K., et al. (2016). Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds. Journal of the American Chemical Society. [Link]

-

Gribble, G. W., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Vankawala, P. J., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Andersen, H. S., et al. (2014). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Wikipedia contributors. (n.d.). Pinner reaction. In Wikipedia. Retrieved from [Link]

Sources

- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 2. Overman rearrangement - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Carboximidate - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. Pinner reaction - Wikipedia [en.wikipedia.org]

- 13. Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds - PMC [pmc.ncbi.nlm.nih.gov]

Purification methods for moisture-sensitive Ethyl 4-(trifluoromethyl)benzene-1-carboximidate

Welcome to the technical support center for the purification of Ethyl 4-(trifluoromethyl)benzene-1-carboximidate. This guide is designed for researchers, scientists, and drug development professionals who are working with this moisture-sensitive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during its purification. The protocols and advice provided are grounded in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.

Understanding the Challenge: Moisture Sensitivity

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate is highly susceptible to hydrolysis due to the electrophilic nature of the carbon atom in the C=N bond, which is further activated by the electron-withdrawing trifluoromethyl group on the aromatic ring. Exposure to even trace amounts of water can lead to the formation of ethyl 4-(trifluoromethyl)benzoate and ammonia, compromising the purity and yield of your desired product. Therefore, all purification methods must be conducted under strictly anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect when synthesizing Ethyl 4-(trifluoromethyl)benzene-1-carboximidate?

A1: The impurity profile largely depends on the synthetic route. If you are employing a Pinner reaction, which involves the acid-catalyzed reaction of 4-(trifluoromethyl)benzonitrile with ethanol, you can anticipate the following impurities:

-

Unreacted 4-(trifluoromethyl)benzonitrile: The starting nitrile may not have fully reacted.

-

Ethyl 4-(trifluoromethyl)benzoate: This is the primary hydrolysis product and will be a major impurity if moisture is not rigorously excluded.

-

Orthoester (1,1,1-triethoxy-1-(4-(trifluoromethyl)phenyl)methane): A common byproduct in Pinner reactions.[1]

-

Ammonium chloride: If gaseous HCl is used and not properly removed.

Q2: My compound appears to be degrading during silica gel column chromatography. What is happening and how can I prevent it?

A2: Standard silica gel is acidic and contains adsorbed water, both of which can catalyze the hydrolysis of your moisture-sensitive imidate. The appearance of a new, more polar spot on your TLC, which corresponds to the benzoate ester, is a classic sign of on-column degradation.

To mitigate this, you should neutralize the silica gel before use. This can be achieved by preparing a slurry of the silica gel in your chosen mobile phase containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[2] The triethylamine will neutralize the acidic sites on the silica surface and scavenge any trace moisture.

Q3: Can I use distillation to purify Ethyl 4-(trifluoromethyl)benzene-1-carboximidate?

A3: While distillation is a powerful technique for purifying liquids, it may be challenging for this compound. Imidates can be thermally labile, and the required high temperatures for distillation, even under reduced pressure, could lead to decomposition. If you choose to attempt distillation, it is crucial to use a high-vacuum setup to lower the boiling point as much as possible and to ensure all glassware is scrupulously dried. A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.[3]

Q4: What are the best practices for handling and storing the purified product?

A4: Due to its hygroscopic nature, the purified Ethyl 4-(trifluoromethyl)benzene-1-carboximidate must be handled and stored under an inert atmosphere (e.g., nitrogen or argon). It should be stored in a tightly sealed container, preferably in a desiccator containing a strong drying agent like phosphorus pentoxide. For long-term storage, keeping it in a freezer under an inert atmosphere is advisable.

Troubleshooting Purification Issues

| Problem | Potential Cause | Recommended Solution |

| Low recovery after recrystallization | The chosen solvent is too good, even at low temperatures. | Select a solvent in which your compound has high solubility at elevated temperatures but very low solubility at room temperature or below. Consider a two-solvent system where the compound is soluble in one and insoluble in the other.[4][5] |

| Oiling out during recrystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Try adding a seed crystal to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate crystal formation.[4] |

| Streaking or tailing on TLC and column chromatography | Strong interaction between the basic imidate and acidic silica gel. | Add a basic modifier like 0.5-1% triethylamine to your mobile phase. Alternatively, use neutral or basic alumina as the stationary phase.[2][6] |

| Product is contaminated with ethyl 4-(trifluoromethyl)benzoate | Inadequate exclusion of moisture during synthesis, workup, or purification. | Ensure all solvents are rigorously dried, glassware is oven- or flame-dried, and all manipulations are performed under an inert atmosphere. Use freshly distilled and dried solvents for all steps. |

| Presence of a non-polar impurity | This could be unreacted 4-(trifluoromethyl)benzonitrile. | Optimize the reaction conditions to drive the reaction to completion. This impurity can usually be separated by column chromatography using a non-polar eluent. |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography on Deactivated Silica Gel

This method is recommended for achieving high purity by removing both polar and non-polar impurities.

Workflow Diagram:

Sources

Removing unreacted Ethyl 4-(trifluoromethyl)benzene-1-carboximidate from reaction mixtures

Topic: Removal of Unreacted Ethyl 4-(trifluoromethyl)benzene-1-carboximidate

Status: Operational Last Updated: February 13, 2026 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

Ethyl 4-(trifluoromethyl)benzene-1-carboximidate (henceforth Imidate-1 ) is a highly electrophilic Pinner salt derivative. Its persistence in reaction mixtures typically stems from incomplete nucleophilic attack or the use of excess reagent to drive kinetics.

The Challenge: Imidate-1 is amphoteric (weakly basic nitrogen) and hydrolytically unstable. Standard workups often fail because they inadvertently degrade the imidate into Ethyl 4-(trifluoromethyl)benzoate (the ester), which may co-elute with your target, or they fail to exploit the specific pKa window that distinguishes Imidate-1 from its common products (amidines or heterocycles).

This guide provides three targeted protocols to remove Imidate-1 based on the physicochemical properties of your target product.

Triage: Select Your Protocol

Before proceeding, identify the nature of your target product to select the correct removal strategy.

Figure 1: Decision matrix for selecting the appropriate purification protocol.

Protocol A: Differential pH Extraction (The "pH Switch")

Best For: Synthesis of Amidines or Guanidines .

Mechanism: Exploits the significant

The Science: The trifluoromethyl group on Imidate-1 is electron-withdrawing, significantly lowering the basicity of the imidate nitrogen (estimated pKa ~ 4.5–5.5) compared to a standard benzimidate. In contrast, amidine products typically have a pKa of 10–12. We can find a "Goldilocks" pH window where the Imidate is neutral (extractable) while the Amidine remains protonated (water-soluble).

Step-by-Step Workflow:

-

Quench: Dilute the reaction mixture with 1M HCl until pH < 2.

-

Result: Both Imidate-1 and Product are fully protonated (water-soluble salts).

-

-

Wash (Optional): Extract with Diethyl Ether (

).-

Removes: Non-basic impurities (e.g., unreacted nitriles).

-

Keep: Aqueous layer.

-

-

The Switch (Critical Step): Slowly adjust the aqueous layer to pH 7.5 – 8.0 using saturated

.-

Status: At pH 8, Imidate-1 (pKa ~5) is >99% deprotonated (Neutral/Free Base). The Amidine product (pKa ~11) is >99% protonated (Cationic).

-

-

Extraction 1 (Removal): Extract the aqueous layer with Dichloromethane (DCM) x3.

-

Recovery: Adjust aqueous layer to pH 14 using NaOH.

-

Status: Product is now deprotonated (Free Base).

-

-

Extraction 2 (Isolation): Extract with DCM or EtOAc x3. Dry over

and concentrate.

Protocol B: Hydrolytic Destruction

Best For: Acid-stable products (e.g., stable heterocycles like oxadiazoles) or when the product is much more polar than the ester by-product. Mechanism: Forces the hydrolysis of Imidate-1 into Ethyl 4-(trifluoromethyl)benzoate (Ester) and ammonium chloride.

The Science:

Imidates are kinetically unstable in aqueous acid. The

Step-by-Step Workflow:

-

Acid Hydrolysis: Add 2M HCl to the reaction mixture and stir vigorously at Room Temperature (RT) for 30–60 minutes.

-

Monitoring: Check TLC.[4] Imidate-1 should disappear; a less polar spot (Ester) will appear.

-

-

Phase Separation:

-

If Product is a Salt/Polar: Wash the acidic aqueous layer with Hexanes or

. The Ester will partition into the organic layer. The Product remains in the water.[5] -

If Product is Neutral: Extract the whole mixture with EtOAc. You now have a mixture of Product + Ester.

-

-

Purification:

-

The Ester (Ethyl 4-(trifluoromethyl)benzoate) is volatile under high vacuum (approx. 100°C @ 1 mmHg) or easily separated via flash chromatography (it elutes very early in Hexanes/EtOAc).

-

Protocol C: Buffered Chromatography

Best For: Acid-sensitive products or when you must recover Imidate-1 intact. Mechanism: Prevents on-column hydrolysis by neutralizing silica acidity.

The Science: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to hydrolyze Imidate-1 during the column run, leading to "streaking" and contamination of fractions with the ester breakdown product.

Step-by-Step Workflow:

-

Slurry Preparation: Prepare your silica slurry using your starting eluent + 1% Triethylamine (Et3N) .

-

Column Pre-treatment: Flush the column with 2–3 column volumes (CV) of the Et3N-doped solvent.

-

Why: This neutralizes acidic silanol sites.

-

-

Elution: Run the column using your standard gradient (e.g., Hexane/EtOAc).

-

Note: You can stop adding Et3N to the mobile phase after the sample is loaded, or keep it at 0.5% to ensure stability.

-

-

Post-Column: Rotovap fractions immediately. Do not leave Imidate-1 in solution with Et3N for prolonged periods if moisture is present.

Data & Properties Reference

| Compound | Approx.[1][3][4][5][6][7][8][9][10][11] pKa (Conj. Acid) | Stability (Aq. Acid) | Stability (Aq. Base) | Chromatographic Behavior |

| Imidate-1 | ~ 4.5 – 5.5 | Unstable (Hydrolyzes to Ester) | Stable (Slow hydrolysis) | Streaks on untreated silica |

| Amidine Product | ~ 11.0 – 12.0 | Stable | Stable | Requires amine-doped silica |

| Ester By-product | N/A (Neutral) | Stable | Hydrolyzes to Acid (slow) | Elutes early (High Rf) |

Visualizing the Chemistry

Understanding the hydrolysis pathway is crucial for Protocol B. The electron-withdrawing

Figure 2: Acid-catalyzed hydrolysis pathway of Imidate-1.

Troubleshooting & FAQs

Q: I tried Protocol A (pH Switch), but my product precipitated at pH 8.

-

Diagnosis: Your product might be less soluble as a free base than expected, or it formed an ion pair.

-

Fix: If precipitate forms at pH 8, filter it! This solid is likely your clean product (as the free base) or a salt. Wash the solid with a small amount of cold ether (which dissolves the Imidate but not the salt).

Q: I see a new spot on TLC that trails the solvent front. What is it?

-

Diagnosis: This is likely Ethyl 4-(trifluoromethyl)benzoate (the ester).

-

Fix: This confirms hydrolysis occurred. If this was unintentional, ensure your solvents are anhydrous and avoid acidic workups. If intentional (Protocol B), this spot is easy to flush off a column with 100% Hexanes.

Q: Can I use polymer-supported scavengers?

-

Answer: Yes.

-

To remove Imidate: Use a sulfonic acid resin (e.g., Dowex 50W). The basic imidate will bind to the resin.

-

Warning: The acid resin may catalyze hydrolysis.[12] Ensure the contact time is short or use a weak cation exchanger (carboxylic acid resin) if the product is very sensitive.

-

Q: Why does the CF3 group matter so much?

-

Answer: The CF3 group pulls electron density from the benzene ring, which in turn pulls from the imidate carbon. This makes the carbon "hungrier" for nucleophiles (like water). A standard ethyl benzimidate is fairly stable; the CF3-analog hydrolyzes much faster. You must work quickly.

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on Imidate chemistry and hydrolysis sensitivity).

-

Hunter, M. J., & Ludwig, M. L. (1962). "Amidine Synthesis via Imidates." Journal of the American Chemical Society, 84(18), 3491–3495.

-

Boyd, G. V. (1991). "The Chemistry of Amidines and Imidates." In Patai's Chemistry of Functional Groups. Wiley. (Authoritative review on physicochemical properties).

-

Organic Chemistry Portal. "Pinner Reaction." (General reaction conditions and workup strategies).

-

PubChem. "Ethyl benzimidate hydrochloride (Compound Summary)." (Used for baseline pKa and solubility comparisons).

Sources

- 1. Amidine synthesis by imidoylation [organic-chemistry.org]

- 2. rroij.com [rroij.com]

- 3. Synthesis of Imides, Imidates, Amidines, and Amides by Intercepting the Aryne-Isocyanide Adduct with Weak Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl benzimidate | C9H11NO | CID 79250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. scribd.com [scribd.com]

- 10. Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. exo-ricerca.it [exo-ricerca.it]

A Comparative Guide to the ¹³C NMR Spectral Data of Para-Substituted Trifluoromethyl Benzimidates

The Structural Landscape: Understanding the Benzimidate Core and Substituent Effects

The core structure of a trifluoromethyl benzimidate features a benzene ring bearing a trifluoromethyl group (-CF₃) and a benzimidate functional group (-C(=NR')OR''). In this guide, we will focus on derivatives with the trifluoromethyl group at the para position relative to the benzimidate functionality. The electronic properties of a second substituent, also at a para position on the N-phenyl ring of an N-aryl benzimidate, will be the variable under comparison.

The ¹³C NMR spectrum of these molecules is significantly influenced by the interplay of several factors:

-

The Trifluoromethyl Group (-CF₃): This group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. Its presence will generally deshield (shift to a higher ppm value) the carbons of the benzene ring to which it is attached. A key feature in the ¹³C NMR spectrum is the signal for the trifluoromethyl carbon itself, which appears as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF, etc.).

-

The Benzimidate Group (-C(=NR')OR''): This functional group contains several key carbon atoms whose chemical shifts provide valuable structural information: the imino carbon (C=N), the carbon of the aromatic ring attached to the imidate group (ipso-carbon), and the carbons of the R' and R'' groups. The chemical shift of the imino carbon is particularly sensitive to the electronic environment.

-

Para-Substituents (X): The nature of the substituent 'X' on the N-phenyl ring will modulate the electron density throughout the molecule, leading to predictable shifts in the ¹³C NMR spectrum. Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) will shield the aromatic carbons, causing them to resonate at lower ppm values. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) will deshield the aromatic carbons, shifting their signals downfield.

Predicted ¹³C NMR Chemical Shift Data for para-Substituted Trifluoromethyl Benzimidates

The following table provides predicted ¹³C NMR chemical shift ranges for a hypothetical series of methyl N-(4-X-phenyl)-4-(trifluoromethyl)benzimidates. These predictions are based on the analysis of substituent effects in related aromatic systems, including para-substituted anilines, benzoates, and benzimidazoles.

| Substituent (X) | C=N (ppm) | C-CF₃ (ppm) | CF₃ (ppm, ¹JCF in Hz) | Aromatic C-H (ppm) | Aromatic C-X (ppm) | O-CH₃ (ppm) |

| -OCH₃ | 158 - 162 | 132 - 135 | ~124 (q, ~272) | 114 - 132 | 155 - 159 | ~55 |

| -CH₃ | 160 - 164 | 132 - 135 | ~124 (q, ~272) | 120 - 132 | 135 - 139 | ~55 |

| -H | 161 - 165 | 132 - 135 | ~124 (q, ~272) | 120 - 132 | 138 - 142 | ~55 |

| -Cl | 162 - 166 | 132 - 135 | ~124 (q, ~272) | 122 - 133 | 130 - 134 | ~55 |

| -NO₂ | 164 - 168 | 132 - 135 | ~124 (q, ~272) | 124 - 134 | 145 - 149 | ~55 |

Note: These are estimated ranges. Actual chemical shifts can be influenced by solvent, concentration, and temperature. The quartet for the CF₃ carbon is a characteristic feature.

Causality Behind the Chemical Shift Trends

The predicted trends in the table above can be rationalized by considering the electronic effects of the para-substituents on the N-phenyl ring.

Caption: Influence of substituent electronic effects on ¹³C NMR chemical shifts.